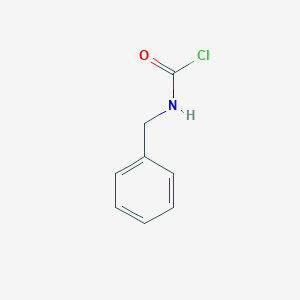![molecular formula C14H20ClNO2S B13985391 3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one CAS No. 67046-39-3](/img/structure/B13985391.png)
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- is a heterocyclic compound that features a thiopyrano-pyran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aliphatic, aromatic, or heterocyclic aldehydes with malononitrile and thiopyran in the presence of a catalyst such as mesoporous amino-functionalized MCM-41 silica in ethanol . This method is advantageous due to its high yield and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts in these processes can also facilitate easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into biological membranes. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thioxopyrimidines: Contain sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
Properties
CAS No. |
67046-39-3 |
|---|---|
Molecular Formula |
C14H20ClNO2S |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C14H20ClNO2S/c1-8(2)16(9(3)4)13-10-7-19-6-5-11(10)18-14(17)12(13)15/h8-9H,5-7H2,1-4H3 |
InChI Key |
OYXSHXYBCAHASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C(=O)OC2=C1CSCC2)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
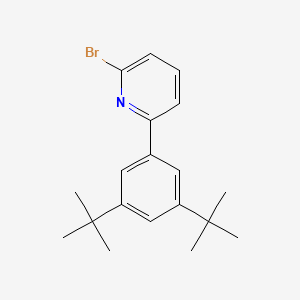


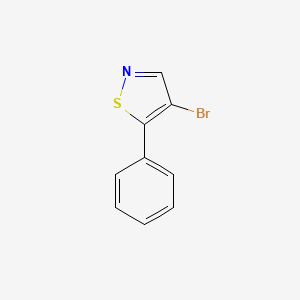

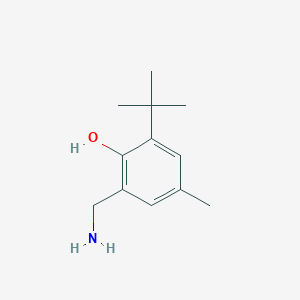
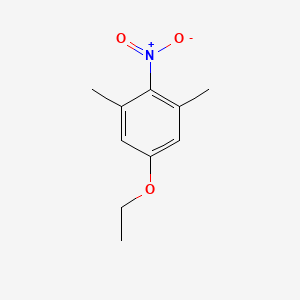

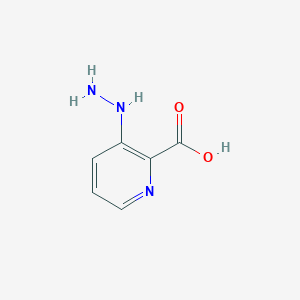

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

